REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1)=[O:5].Cl.[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1.[CH3:25][N:26]1[CH2:31][CH2:30][C:29](=O)[CH2:28][CH2:27]1>C(N(CC)CC)C>[CH3:25][N:26]1[CH2:31][CH2:30][C:29]2[N:23]([CH2:2][CH2:3][C:4]([N:6]3[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]3)=[O:5])[C:20]3[CH:19]=[CH:18][C:17]([CH3:16])=[CH:22][C:21]=3[C:28]=2[CH2:27]1 |f:1.2|
|
Name
|
1-(3-bromopropanoyl)piperidine-4-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)N1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(N(C=3C=CC(=CC23)C)CCC(=O)N2CCC(CC2)C(=O)O)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |